4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid
説明
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid is a synthetic amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions . Its structure includes a hydroxy-methyl substituent at the β-carbon and an acetylated amino group at the γ-position, contributing to its unique stereochemical and reactivity profile. The molecular formula is C₂₀H₂₁N₂O₆ (calculated molecular weight: 385.39 g/mol), and it is commonly employed in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs) .
特性
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(29,10-20(26)27)13-24-19(25)11-23-21(28)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,29H,10-13H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARFDNMYVNSIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
化学反応の分析
Types of Reactions
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to simpler structures.
Substitution: New compounds with different functional groups replacing the Fmoc group.
科学的研究の応用
Medicinal Chemistry
Peptide Synthesis
The compound is utilized in the synthesis of peptide analogs due to its ability to provide stability and enhance the pharmacokinetic properties of peptides. For instance, the incorporation of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures necessary for therapeutic applications .
Drug Development
Research has shown that derivatives of this compound can exhibit significant biological activity. For example, modifications to the amino acid side chains can lead to enhanced binding affinity to target proteins, making them suitable candidates for drug development against various diseases, including cancer and metabolic disorders .
Biochemical Research
Protein Engineering
The incorporation of fluorene-based amino acids into proteins can alter their structural and functional properties. This is particularly useful in studies aimed at understanding protein folding and stability. The unique properties of fluorene derivatives can also be exploited to create fluorescently labeled proteins for imaging studies .
Enzyme Inhibition Studies
Compounds derived from 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid have been evaluated for their potential as enzyme inhibitors. For example, specific analogs have shown promise in inhibiting proteases involved in disease pathways, providing a basis for developing new therapeutic agents .
Material Science
Supramolecular Hydrogels
Research has explored the use of this compound in creating multifunctional supramolecular hydrogels. These materials exhibit unique mechanical properties and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering . The hydrogels can be tailored to respond to environmental stimuli, enhancing their functionality in biomedical applications.
Data Table: Summary of Applications
作用機序
The mechanism of action of 4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
類似化合物との比較
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2)
- Molecular Formula: C₂₀H₂₁NO₅
- Molecular Weight : 355.38 g/mol
- Key Features: The hydroxy and methyl groups are on the β-carbon, and the Fmoc-protected amino group is at the α-position. This configuration is critical for chiral resolution in peptide synthesis .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2)
4-[(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4,4-trifluorobutanoyl)amino]-3-hydroxybutanoic acid (CAS 2171776-01-3)
- Molecular Formula : C₂₃H₂₂F₃N₂O₆
- Molecular Weight : 503.43 g/mol
- Key Features: The trifluorobutanoyl moiety enhances metabolic stability and bioavailability, often used in fluorinated drug analogs .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid (CAS 607366-21-2)
- Molecular Formula : C₃₂H₃₈N₂O₆
- Molecular Weight : 546.65 g/mol
- Key Features : A cyclohexylidene group introduces rigidity, favoring interactions with hydrophobic enzyme pockets .
Physicochemical Properties
<sup>*</sup>LogP values estimated using ChemDraw. <sup>†</sup>Stability assessed in dichloromethane (DCM) under inert conditions.
生物活性
4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid, commonly referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.47 g/mol
- CAS Number : 84793-07-7
- Structure : The compound features a fluorenylmethoxycarbonyl group, which enhances its stability and bioavailability in various applications.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit specific proteases, which are critical in various physiological processes. For instance, studies have demonstrated its potential in modulating pathways involved in cancer progression by inhibiting matrix metalloproteinases (MMPs) that facilitate tumor metastasis .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. It demonstrates a strong ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases. In vitro studies have shown that it can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to downregulate the expression of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .
1. Pharmaceutical Development
Due to its amino acid properties, this compound is utilized as a building block in peptide synthesis. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it a valuable candidate in drug development, particularly for metabolic disorders and cancer therapies .
2. Biochemical Research
In biochemical research, this compound is employed to study enzyme activity and protein interactions, contributing to insights into metabolic pathways and potential therapeutic targets .
3. Cosmetic Formulations
Exploration into cosmetic applications reveals its potential benefits for skin health, including moisturizing and anti-aging effects. Its incorporation into skincare products is being investigated for enhancing skin barrier function and reducing signs of aging .
Case Studies
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). The bulky fluorenyl moiety enhances steric protection, while its UV activity aids in reaction monitoring via HPLC .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
Q. How do structural features like the 3-hydroxy-3-methylbutanoic acid moiety influence reactivity?
The β-hydroxy-β-methyl group introduces steric hindrance and hydrogen-bonding capacity, affecting:
- Solubility : Enhanced polarity improves aqueous solubility compared to non-hydroxylated analogs.
- Conformational stability : The rigid cyclic hemiketal intermediate may influence peptide backbone geometry during synthesis .
Advanced Research Questions
Q. How can researchers optimize synthesis yields for this compound?
Methodological strategies include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% for Fmoc-protected intermediates .
- Orthogonal protection : Pair Fmoc with acid-labile tert-butyl esters for side-chain protection to minimize premature deprotection .
- Purification : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to isolate >95% pure product .
Q. How can contradictory bioactivity data in cell-based assays be resolved?
Contradictions may arise from:
- Aggregation : Test solubility limits via dynamic light scattering (DLS) and use co-solvents (e.g., DMSO ≤1%).
- Metabolic instability : Perform LC-MS stability assays in cell lysates to identify degradation products.
- Off-target effects : Use CRISPR-edited cell lines to validate target specificity .
Q. What computational tools are suitable for predicting target interactions?
- Docking : AutoDock Vina or Schrödinger Suite to model binding with proteases or kinases.
- MD Simulations : GROMACS for assessing conformational stability in aqueous environments.
- ADMET Prediction : SwissADME to evaluate permeability and CYP450 interactions .
Comparative Structural Analysis
Q. How does this compound compare to structurally similar analogs?
Data Contradiction Analysis
Q. Why might NMR and mass spectrometry data conflict in purity assessments?
- Solvent artifacts : Residual DMSO in NMR may mask peaks; use lyophilization before analysis.
- Ion suppression in MS : Adjust ionization parameters (e.g., ESI vs. MALDI) and validate with HRMS .
Ecotoxicity and Disposal
Q. What protocols ensure environmentally safe disposal?
- Hydrolysis : Treat with 1M NaOH (4h, 60°C) to cleave Fmoc and carboxylate groups, rendering the compound inert.
- Waste segregation : Follow EPA guidelines for halogenated waste if fluorinated byproducts exist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
